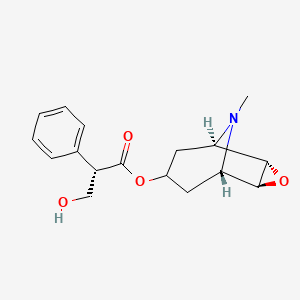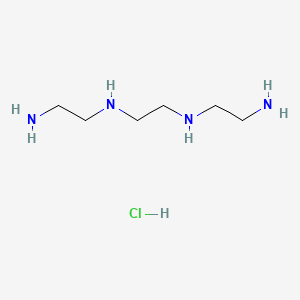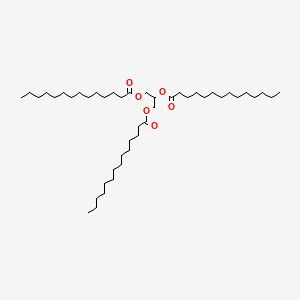![molecular formula C19H34NO5P B1681648 [(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate CAS No. 402616-26-6](/img/structure/B1681648.png)
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Overview
Description
FTY720 (S)-Phosphate, also known as Fingolimod (S)-Phosphate, is a synthetic analogue of sphingosine. It is a phosphorylated derivative of FTY720, which is an immunosuppressive agent. This compound has shown significant potential in modulating immune responses and has been extensively studied for its applications in treating multiple sclerosis and other autoimmune diseases .
Mechanism of Action
Target of Action
(S) FTY720 Phosphate, also known as FTY720 (S)-Phosphate or Fingolimod phosphate ester, S-, is a potent immunomodulatory agent . The primary targets of this compound are the sphingosine-1-phosphate receptors (S1P receptors), specifically S1P1, S1P3, S1P4, and S1P5 . These receptors are differentially expressed and regulate various cellular functions including cell survival, cytoskeletal rearrangements, cell motility, and cell migration .
Mode of Action
After oral administration, FTY720 is phosphorylated by sphingosine kinase to form the active moiety FTY720-phosphate . This phosphorylated compound acts as a potent agonist at four sphingosine-1-phosphate (S1P) receptors . It promotes the internalization and inactivation of S1P receptors , rendering the cells unresponsive to serum lipid S1P that is produced by platelets .
Biochemical Pathways
The interaction between FTY720-P and its receptors is crucial in many pathophysiological processes . FTY720-P regulates cerebrovascular responses, blood–brain barrier (BBB) permeability, and central nervous system (CNS) cell survival . It also influences the protein ubiquitination pathway and enhances specific protein degradation .
Pharmacokinetics
FTY720 exhibits dose-proportional systemic exposure after both single and multiple-dose administration . After the first dose, FTY720 causes a mild, transient decrease in heart rate that returns to baseline in approximately 1 to 2 weeks despite continued administration of the drug . The washout pharmacokinetics after the last dose indicate an elimination half-life averaging 8 days .
Result of Action
FTY720-P exerts its immunomodulatory effects primarily by sequestering lymphocytes within secondary lymphoid organs, thereby denying them the ability to recirculate to peripheral sites of inflammation . This results in a decrease in peripheral blood lymphocytes . The nonphosphorylated form of FTY720 can induce cell apoptosis, enhance chemotherapy sensitivity, and inhibit tumor metastasis of multiple tumors by inhibiting SPHK1 (sphingosine kinase 1) and activating PP2A (protein phosphatase 2A) and various cell death pathways .
Action Environment
The action of FTY720-P can be influenced by environmental factors. For instance, the compound’s stability, bioavailability, and efficacy can be affected by the presence of other compounds, pH levels, temperature, and other factors . Furthermore, the compound’s action can also be influenced by the physiological environment, such as the presence of certain enzymes and the state of the immune system .
Biochemical Analysis
Biochemical Properties
(S) FTY720 Phosphate plays a crucial role in biochemical reactions by acting as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5 . The interaction with these receptors modulates various physiological processes, including immune cell trafficking, vascular integrity, and endothelial function. The compound is phosphorylated by sphingosine kinase to form its active phosphate ester, which then binds to the S1P receptors . This binding leads to the internalization and degradation of the receptors, thereby modulating the signaling pathways associated with these receptors .
Cellular Effects
(S) FTY720 Phosphate exerts profound effects on various cell types and cellular processes. It significantly influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, (S) FTY720 Phosphate causes the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their circulation in the bloodstream . This effect is particularly beneficial in conditions like multiple sclerosis, where it helps in reducing the autoimmune attack on the central nervous system. Additionally, (S) FTY720 Phosphate has been shown to induce apoptosis, autophagy, and cell cycle arrest in various cell types, including cancer cells .
Molecular Mechanism
The molecular mechanism of (S) FTY720 Phosphate involves its conversion to the active phosphate form by sphingosine kinase. The phosphorylated compound then acts as an agonist to the S1P receptors, leading to their internalization and degradation . This process disrupts the normal signaling pathways mediated by these receptors, resulting in the modulation of immune cell trafficking and vascular integrity . Furthermore, (S) FTY720 Phosphate has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α), among other targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S) FTY720 Phosphate have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro studies have shown that prolonged exposure to (S) FTY720 Phosphate can lead to sustained internalization and degradation of S1P receptors, resulting in long-term modulation of immune cell trafficking and vascular integrity . Additionally, the compound has been shown to induce long-term changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of (S) FTY720 Phosphate vary with different dosages in animal models. At low doses, the compound effectively reduces lymphocyte circulation without causing significant adverse effects . At higher doses, (S) FTY720 Phosphate can induce toxic effects, including bradycardia and increased risk of infections . The therapeutic window for (S) FTY720 Phosphate is relatively narrow, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
(S) FTY720 Phosphate is involved in several metabolic pathways. It is primarily metabolized by sphingosine kinase to form the active phosphate ester . Additionally, the compound undergoes ω-hydroxylation at the octyl chain, catalyzed predominantly by CYP4F enzymes, followed by further oxidation to a carboxylic acid and subsequent β-oxidation . These metabolic pathways play a crucial role in regulating the bioavailability and activity of (S) FTY720 Phosphate in the body.
Transport and Distribution
The transport and distribution of (S) FTY720 Phosphate within cells and tissues are mediated by specific transporters and binding proteins. The parent drug, Fingolimod, is highly distributed in red blood cells, while its phosphorylated form has lower uptake into red blood cells . The compound is transported to various tissues, including the central nervous system, where it exerts its therapeutic effects . The distribution of (S) FTY720 Phosphate is influenced by its interactions with transporters and binding proteins, which regulate its localization and accumulation in specific tissues .
Subcellular Localization
(S) FTY720 Phosphate is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. For instance, the phosphorylation of (S) FTY720 Phosphate by sphingosine kinase facilitates its binding to S1P receptors on the plasma membrane, leading to receptor internalization and degradation . Additionally, (S) FTY720 Phosphate has been shown to localize in the nucleus, where it modulates gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FTY720 (S)-Phosphate involves several key steps. One common method includes the iron-catalyzed cross-coupling reaction and a Wittig reaction. The process begins with the preparation of the hydrophilic head group, 2-aminopropane-1,3-diol, from diethyl acetamidomalonate, nitrodiol, benzylamine, or tris(hydroxymethyl)aminomethane. The lipophilic hydrocarbon chain is constructed via Friedel–Crafts acylation followed by Wolff–Kishner reduction .
Industrial Production Methods
Industrial production of FTY720 (S)-Phosphate typically involves optimizing the synthetic routes to ensure high yield and purity. The use of inexpensive starting materials, short reaction steps, and simple work-up procedures are crucial for large-scale production. The integration of known methods to develop a more convenient synthesis is essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
FTY720 (S)-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving FTY720 (S)-Phosphate include iron catalysts for cross-coupling reactions, Wittig reagents for olefination, and reducing agents for Wolff–Kishner reduction. The reaction conditions are typically mild to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions involving FTY720 (S)-Phosphate include its phosphorylated derivatives, which are crucial for its biological activity. These derivatives play a significant role in modulating immune responses .
Scientific Research Applications
FTY720 (S)-Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sphingosine analogues and their chemical properties.
Biology: The compound is extensively studied for its role in modulating immune cell trafficking and lymphocyte homing.
Medicine: FTY720 (S)-Phosphate is used in the treatment of multiple sclerosis and other autoimmune diseases. .
Industry: The compound is used in the development of new immunosuppressive agents and therapeutic drugs
Comparison with Similar Compounds
FTY720 (S)-Phosphate is unique compared to other similar compounds due to its specific mechanism of action and high efficacy in modulating immune responses. Similar compounds include:
Myriocin: A natural sphingosine analogue with immunosuppressive properties.
Cyclosporin A: An immunosuppressant that inhibits T-cell activation.
Tacrolimus (FK506): Another immunosuppressant that inhibits T-cell activation
FTY720 (S)-Phosphate stands out due to its ability to specifically target S1P receptors and induce lymphocyte sequestration without general suppression of immune cell function .
Properties
IUPAC Name |
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWQGGENFBFO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127241 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402616-26-6 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402616-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod phosphate ester, S- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINGOLIMOD PHOSPHATE ESTER, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)












